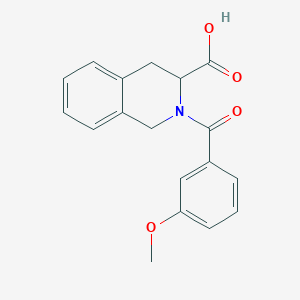

2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzoic acid, which is a common component in a variety of chemical reactions . The presence of the methoxy group (OCH3) and carboxylic acid group (COOH) suggest that it may have unique reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including Friedel-Crafts acylation, esterification, and amide coupling .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the presence of benzoic acid), attached to a tetrahydroisoquinoline group. The methoxy and carboxylic acid groups would also be present .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a salt, or with alcohols to form an ester .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the methoxy group could increase its solubility in organic solvents .科学的研究の応用

Enzymatic Degradation of Organic Pollutants

One research avenue involves the enzymatic approach for the remediation of organic pollutants in wastewater, where certain enzymes, in the presence of redox mediators, efficiently degrade recalcitrant compounds. This methodology enhances the degradation efficiency of pollutants by severalfold, offering a promising avenue for treating aromatic compounds in industrial effluents (Husain & Husain, 2007).

Tetrahydroisoquinolines in Therapeutics

Another significant application is found in the realm of tetrahydroisoquinolines (THIQs), which are explored for their therapeutic potential across a spectrum of diseases, including cancer, malaria, and central nervous system disorders. The paper by Singh and Shah (2017) reviews patents on THIQ derivatives, highlighting the versatility and promise of these compounds in drug discovery (Singh & Shah, 2017).

Antioxidant Activities of Carbazole Alkaloids

Research on carbazole alkaloids and their synthetic pathways reveals their potent antioxidant activities. A study focused on multi-substituted carbazole alkaloids, exploring their synthesis and evaluating their antioxidant potential, highlights the importance of these compounds in developing new antioxidants (Hieda, 2017).

Bioisosteres for Carboxylic Acids

The exploration of bioisosteres for carboxylic acids to circumvent issues related to toxicity, metabolic stability, and membrane permeability in drug design is another significant area of research. Novel carboxylic acid bioisosteres aim to maintain or improve the pharmacological profile of drugs, showcasing the ongoing innovation in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is crucial for the fermentative production of bio-renewable chemicals. Research in this area aims to identify metabolic engineering strategies to enhance microbial robustness against such inhibitors, facilitating the production of carboxylic acids and other chemicals via microbial fermentation (Jarboe et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-23-15-8-4-7-13(9-15)17(20)19-11-14-6-3-2-5-12(14)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJWIGCQPGNHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)

![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)

![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)

![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)

![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)

![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)